molecular formula C16H14Cl2O3 B570636 Fenclofenac Ethyl Ester CAS No. 86308-84-1

Fenclofenac Ethyl Ester

Cat. No. B570636
CAS RN: 86308-84-1
M. Wt: 325.185
InChI Key: UMMOXAWKYALFMW-UHFFFAOYSA-N
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Description

Fenclofenac Ethyl Ester is a derivative of Fenclofenac . Fenclofenac is a nonsteroidal anti-inflammatory drug (NSAID) previously used in rheumatism. It has mild immunosuppressive effects and may displace thyroid hormone from its binding protein .


Synthesis Analysis

Esters are frequently synthesized through esterification reactions, which involve the reaction of carboxylic acids and alcohols . The Fischer esterification is the most common and widely practiced process of ester synthesis .


Molecular Structure Analysis

The molecular formula of Fenclofenac Ethyl Ester is C16H14Cl2O3 . The molecular weight is 297.1 g/mol .


Chemical Reactions Analysis

Esters, including Fenclofenac Ethyl Ester, can undergo a variety of chemical reactions. One common reaction is ester hydrolysis, which is the reverse reaction to esterification and starts by the supply of a byproduct - water .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they are intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding .

Scientific Research Applications

Enhanced Transdermal Delivery

Fenclofenac Ethyl Ester has been explored in the context of enhancing transdermal drug delivery. The formation of diclofenac prodrugs like Fenclofenac Ethyl Ester can improve hydrophilicity compared to the parent drug, thereby enhancing its transdermal delivery capabilities. This was demonstrated through studies on their physicochemical properties, hydrolysis rates, and in vitro fluxes across human epidermal membrane (Lobo et al., 2014).

Cocrystal Formation and Anti-Inflammatory Study

The cocrystal formation between Fenclofenac Ethyl Ester and its parent drug, diclofenac, has been studied for its structural, stability, and anti-inflammatory properties. The cocrystal showcased a new P-1 triclinic system and displayed hydrophobic interactions in its molecular structure. This formation also indicated stability towards accelerated stability testing, suggesting its potential in anti-inflammatory applications (Nugrahani et al., 2019).

Environmental Impact and Treatment Methods

The environmental fate of Fenclofenac Ethyl Ester, as a derivative of diclofenac, has been a subject of research. The studies focus on its occurrence in various environmental compartments and its potential toxicity towards organisms like fish and mussels. This research is crucial for understanding the environmental impact of pharmaceutical compounds and developing effective treatment methods for contaminants like Fenclofenac Ethyl Ester (Lonappan et al., 2016).

Nuclear Receptor Specificity

Research on Fenclofenac Ethyl Ester has also delved into its specificity for nuclear receptors like peroxisome proliferator-activated receptor α (PPARα) versus liver X receptor. This specificity is influenced by the ester forms of molecules like fenofibrate, a compound closely related to Fenclofenac Ethyl Ester. Such studies are important for understanding the pharmacological action of these compounds at a molecular level (Thomas et al., 2003).

Safety And Hazards

While specific safety data for Fenclofenac Ethyl Ester is not available, it’s important to handle all chemicals with care. Ensure adequate ventilation, wear personal protective equipment, and avoid ingestion and inhalation .

Future Directions

Esters are among the highest volume of industrial organic compounds produced and are frequently employed in various domestic and industrial processes. Several approaches have been developed to improve the overall conversion and rate of reaction in ester synthesis . The future of ester research lies in further optimizing these processes and exploring new applications for these versatile compounds .

properties

IUPAC Name

ethyl 2-[2-(2,4-dichlorophenoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O3/c1-2-20-16(19)9-11-5-3-4-6-14(11)21-15-8-7-12(17)10-13(15)18/h3-8,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMOXAWKYALFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenclofenac Ethyl Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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